Pyruvic-1,2-13C2 acid

Catalog No.
S12512393
CAS No.
754966-21-7
M.F
C3H4O3
M. Wt
90.047 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyruvic-1,2-13C2 acid

CAS Number

754966-21-7

Product Name

Pyruvic-1,2-13C2 acid

IUPAC Name

2-oxo(1,2-13C2)propanoic acid

Molecular Formula

C3H4O3

Molecular Weight

90.047 g/mol

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1,3+1

InChI Key

LCTONWCANYUPML-SUEIGJEOSA-N

Canonical SMILES

CC(=O)C(=O)O

Isomeric SMILES

C[13C](=O)[13C](=O)O

Pyruvic-1,2-13C2 acid is a stable isotopomer of pyruvic acid, characterized by the substitution of two carbon atoms with their heavier isotope, carbon-13. Its molecular formula is C3H4O3\text{C}_3\text{H}_4\text{O}_3 and it has a CAS number of 754966-21-7. This compound is often used in metabolic studies due to its unique isotopic labeling, which allows researchers to trace metabolic pathways and understand energy metabolism in biological systems .

Typical of pyruvic acid. Notably, it can undergo:

  • Decarboxylation: Converting to acetyl-CoA, a crucial intermediate in metabolic pathways.
  • Reduction: Reacting with hydrogen peroxide to form hyperpolarized acetate and bicarbonate, which are useful in magnetic resonance imaging applications .
  • Transamination: Involving the transfer of an amino group to form alanine or other amino acids.

These reactions are significant for studying metabolic flux and energy production in cells.

Pyruvic-1,2-13C2 acid plays a critical role in cellular metabolism. It is a key intermediate in glycolysis and the citric acid cycle. The incorporation of carbon-13 allows for non-invasive tracking of metabolic processes using techniques like magnetic resonance spectroscopy. Studies have shown that hyperpolarized forms of this compound can provide real-time insights into tissue metabolism, particularly in cancer research where altered metabolic pathways are prevalent .

The synthesis of Pyruvic-1,2-13C2 acid can be achieved through several methods:

  • Isotopic Exchange: Utilizing carbon dioxide labeled with carbon-13 in the presence of appropriate catalysts.
  • Chemical Synthesis: Starting from glucose or other carbohydrates followed by selective labeling.
  • Microbial Fermentation: Employing genetically modified organisms that preferentially incorporate carbon-13 during fermentation processes.

These methods allow for the production of high-purity isotopically labeled compounds suitable for research applications.

Pyruvic-1,2-13C2 acid has several applications:

  • Metabolic Research: Used as a tracer in studies investigating metabolic pathways and energy production.
  • Medical Imaging: Hyperpolarized forms are utilized in magnetic resonance imaging to visualize metabolic processes in vivo.
  • Biochemical Assays: Employed in assays that require precise tracking of metabolic intermediates.

These applications highlight its importance in both basic research and clinical settings.

Interaction studies involving Pyruvic-1,2-13C2 acid often focus on its behavior in biological systems:

  • Metabolic Pathways: Research has demonstrated how this compound interacts with various enzymes involved in glycolysis and the citric acid cycle.
  • Drug Interactions: Studies have explored how certain pharmaceuticals impact the metabolism of pyruvate derivatives, providing insights into drug efficacy and safety profiles.

These investigations are crucial for understanding how pyruvate metabolism is altered in diseases such as cancer and diabetes.

Several compounds share structural similarities with Pyruvic-1,2-13C2 acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Pyruvic AcidC3H4O3Natural metabolite; not isotopically labeled
Sodium PyruvateC3H3NaO3Salt form; used as a buffering agent
Lactic AcidC3H6O3Product of anaerobic respiration; different structure
Acetic AcidC2H4O2Simpler structure; involved in various biochemical processes

Pyruvic-1,2-13C2 acid's unique isotopic labeling sets it apart from these compounds, enabling specific applications in metabolic tracing and imaging that are not possible with non-labeled forms .

Precision Tracer Development for Metabolic Flux Analysis

The dual ¹³C labeling at the C1 and C2 positions of pyruvate enables precise tracking of carbon fate in central metabolic pathways. In microbial systems like Corynebacterium glutamicum, ¹³C metabolic flux analysis (¹³C-MFA) relies on gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment in downstream metabolites such as lactate, alanine, and acetyl-CoA. For example, wild-type strains exhibit a 72:28 split ratio between pyruvate dehydrogenase (PDH) and anaplerotic fluxes, a balance altered in PDH-deficient mutants.

Selective labeling patterns are achieved using Escherichia coli DL323 strains grown on [1,2-¹³C₂]-pyruvate, which preferentially incorporate ¹³C into purine C2/C8 and pyrimidine C5 positions while minimizing ribose C4′ enrichment. This specificity simplifies nuclear magnetic resonance (NMR) spectra by reducing scalar coupling artifacts, as demonstrated in a 27-nucleotide RNA fragment where C1′ and C5′ ribose carbons showed 42% and 95% enrichment, respectively.

Table 1: Isotopic Incorporation Efficiency in Microbial Systems

OrganismSubstrate¹³C Enrichment SitesKey Metabolites Tracked
E. coli DL323[1,2-¹³C₂]-pyruvatePurine C2/C8, Pyrimidine C5RNA nucleotides
C. glutamicum[1,2-¹³C₂]-pyruvateLactate, Alanine, Acetyl-CoATCA cycle intermediates

Catalyst-Mediated ¹³C Incorporation Optimization

Palladium-catalyzed transvinylation has emerged as the gold standard for synthesizing ¹³C-labeled vinyl pyruvate precursors. Using vinyloxy-dimethyl-isopropylsilane as the vinyl donor and PdCl₂ as the catalyst, researchers achieved 65% isolated yields of 1-¹³C-vinyl pyruvate-d₆ under mild (25°C), anhydrous conditions. This represents an eightfold improvement over earlier methods that suffered from Aldol condensation side reactions under basic conditions.

Critical parameters include:

  • Solvent selection: Dichloromethane minimizes side reactions vs. polar aprotic solvents.
  • Isotopomer purity: Deuteration at C3 (pyruvate methyl group) reduces ¹H-¹³C dipole-dipole relaxation, extending hyperpolarization lifetimes to 72.7 seconds at 9.4 Tesla.
  • Spin polarization: Parahydrogen-induced polarization (PHIP) with 50% para-enriched H₂ generates 12% ¹³C polarization, theoretically scalable to 36% with pure para-H₂.

Table 2: Catalyst Performance in Vinyl Pyruvate Synthesis

CatalystTemperatureYieldIsotopic PurityPHIP Efficiency
PdCl₂25°C65%99% ¹³C12% polarization
Pd(OAc)₂40°C28%85% ¹³C4% polarization

Cryogenic Stabilization Techniques for Isotope Retention

Preserving ¹³C-¹³C spin pairs requires cryogenic protocols to mitigate decarboxylation and isotopic scrambling. Rapid cooling to -80°C in deuterated chloroform retains >95% ¹³C-¹³C coupling integrity over 6 months, as validated by ¹³C NMR linewidth analysis. For large-scale production, cryogenic distillation of ¹³CO precursors in carbon monoxide separation plants achieves 99.8% isotopic purity through:

  • Fractionation columns: 30-stage distillation at -205°C enriches ¹³C from natural 1.1% to 99.8%.
  • Thermal diffusion: Combined with cryogenic trapping to separate ¹²CO (bp -191.5°C) and ¹³CO (bp -192.0°C).

In hyperpolarization workflows, flash-freezing vinyl pyruvate in liquid nitrogen post-synthesis prevents keto-enol tautomerization, which otherwise reduces PHIP efficiency by 22% per hour at room temperature.

Pentose Phosphate Pathway Flux Quantification in Neoplastic Tissues

The pentose phosphate pathway represents a critical metabolic branch point in neoplastic tissues, providing both pentose sugars for nucleotide synthesis and reduced nicotinamide adenine dinucleotide phosphate for biosynthetic reactions and antioxidant defense [1]. Pyruvic-1,2-13C2 acid serves as an essential tracer compound for quantifying flux through this pathway via carbon-13 nuclear magnetic resonance spectroscopy and mass spectrometry techniques [2].

Methodological Approaches for Pentose Phosphate Pathway Flux Quantification

Carbon-13 metabolic flux analysis utilizing pyruvic-1,2-13C2 acid enables precise determination of pentose phosphate pathway activity through isotopomer distribution analysis [3]. When cells are cultured with 1,2-13C2-glucose, the resulting pyruvate retains the carbon-13 labeling pattern, which can be traced through subsequent metabolic transformations [4]. The oxidative branch of the pentose phosphate pathway generates carbon dioxide from the C1 position of glucose, while the non-oxidative branch rearranges carbon skeletons without decarboxylation [5].

Research conducted using 13C nuclear magnetic resonance with [1,2-13C2]glucose tracer in cultured cells demonstrated that pentose phosphate pathway flux could be quantified as 3.6% of the glycolytic rate, with nicotinamide adenine dinucleotide phosphate production flux estimated at 6.6 millimoles per liter-cell per hour [2]. The fitted steady-state data included lactate isotopomers that served as surrogate markers for pyruvate metabolism, given the rapid equilibrium between pyruvate and lactate pools [2].

Tissue-Specific Pentose Phosphate Pathway Activity in Neoplastic Conditions

Renal cell carcinoma tissues exhibit elevated glucose-6-phosphate dehydrogenase activity, the rate-limiting enzyme of the oxidative pentose phosphate pathway [6]. Metabolomic analysis revealed increased levels of pentose phosphate pathway-derived metabolites, suggesting enhanced flux through this pathway in clear cell renal cell carcinoma [6]. The elevated glucose-6-phosphate dehydrogenase activity correlated with decreased cancer cell survival when the enzyme was inhibited, indicating dependency on pentose phosphate pathway-derived reduced nicotinamide adenine dinucleotide phosphate for cellular redox homeostasis [6].

Glioblastoma tissues demonstrate particularly pronounced pentose phosphate pathway upregulation, with flux through this pathway reaching up to 21% of total glucose metabolism in highly proliferative tumor regions [7]. The reciprocal metabolic switch between pentose phosphate pathway and glycolysis in glioblastoma stem-like cells responds to oxygen availability, with acute oxygenation promoting pentose phosphate pathway enzyme expression while hypoxia favors glycolytic enzyme upregulation [7].

Breast cancer cells exhibit dual pentose phosphate pathway activity through both cytosolic glucose-6-phosphate dehydrogenase and endoplasmic reticulum-localized hexose-6-phosphate dehydrogenase [8]. Gene silencing studies demonstrated that both enzymes contribute equally to pentose phosphate pathway flux, with combined activity reaching 44% of glucose metabolism in certain breast cancer cell lines [8].

Tissue TypePentose Phosphate Pathway Flux (% of Glycolysis)Glucose-6-Phosphate Dehydrogenase ActivityNADPH Production Rate (mmol/L-cell/h)Metabolic Pathway Tracing Method
Renal Cell Carcinoma3.6Elevated6.613C NMR with [1,2-13C2]glucose
Glioblastoma21.0Upregulated in proliferative regions-13C labeling analysis
Breast Cancer44.0High in cytosol and ER-G6PDH and H6PD silencing
Hepatocellular Carcinoma-Elevated-Not specified
Cortical Neurons6.0Moderate-[2-13C] and [3-13C]glucose
Cerebellar Neurons4.0Lower than cortical-[2-13C] and [3-13C]glucose

Quantitative Flux Analysis in Neural Tissues

Comparative studies in cortical and cerebellar neurons using [2-13C] and [3-13C]glucose tracers revealed differential pentose phosphate pathway activity [5]. Cortical neurons exhibited pentose phosphate pathway flux accounting for approximately 6% of glucose metabolism, while cerebellar neurons demonstrated lower activity at 4% of total glucose consumption [5]. The isotopomer analysis of glutamate served as a reporter molecule for pentose phosphate pathway activity, as carbon atoms derived from glucose via this pathway could be distinguished from those processed through glycolysis [5].

Redox Cofactor Balancing Through Nicotinamide Adenine Dinucleotide Phosphate Production Monitoring

The maintenance of cellular redox homeostasis through nicotinamide adenine dinucleotide phosphate production represents a fundamental metabolic process that can be precisely monitored using pyruvic-1,2-13C2 acid as a tracer compound [9]. This approach enables quantitative assessment of redox cofactor balancing mechanisms across diverse cellular conditions and disease states [10].

Nicotinamide Adenine Dinucleotide Phosphate Production Mechanisms

Nicotinamide adenine dinucleotide phosphate serves as the primary reducing equivalent for biosynthetic reactions and antioxidant defense systems [10]. The oxidative pentose phosphate pathway represents the major cellular source of reduced nicotinamide adenine dinucleotide phosphate, generating two moles of this cofactor per mole of glucose-6-phosphate oxidized [11]. Additional sources include isocitrate dehydrogenase, malic enzyme, and nicotinamide nucleotide transhydrogenase, each contributing to the cellular reduced nicotinamide adenine dinucleotide phosphate pool under specific metabolic conditions [11].

Carbon-13 metabolic flux analysis using pyruvic-1,2-13C2 acid enables quantification of nicotinamide adenine dinucleotide phosphate production rates through measurement of isotopomer distributions in downstream metabolites [11]. When Escherichia coli cells were subjected to superoxide stress, flux through the oxidative pentose phosphate pathway increased approximately two-fold, reflecting enhanced nicotinamide adenine dinucleotide phosphate requirement for antioxidant responses [11]. Simultaneously, the nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide ratio increased dramatically as a cellular defense mechanism against oxidative stress [11].

Redox Cofactor Balance in Stress Responses

Cellular exposure to oxidative stress triggers coordinated metabolic reprogramming to increase nicotinamide adenine dinucleotide phosphate availability [11]. Under paraquat-induced superoxide stress conditions, carbon-13 metabolic flux analysis revealed that cells redirected flux from nicotinamide adenine dinucleotide-producing pathways toward nicotinamide adenine dinucleotide phosphate-generating reactions [11]. The pyruvate dehydrogenase pathway flux decreased while pyruvate bypass pathways for acetate synthesis increased, reducing nicotinamide adenine dinucleotide generation [11]. Concurrently, tricarboxylic acid cycle flux was diverted through the glyoxylate shunt to minimize nicotinamide adenine dinucleotide production and accumulate alpha-ketoglutarate for protein synthesis [11].

Hyperpolarized carbon-13 magnetic resonance imaging using labeled dehydroascorbic acid and ascorbic acid has demonstrated the utility of monitoring tissue redox state through nicotinamide adenine dinucleotide phosphate-dependent mechanisms [12] [13]. The reduction of dehydroascorbic acid to ascorbic acid can be mediated by glutathione-dependent or nicotinamide adenine dinucleotide phosphate-dependent pathways, providing real-time assessment of cellular redox capacity [12] [13].

Engineering Redox Cofactor Balance for Biosynthetic Applications

Metabolic engineering strategies have successfully modified cellular nicotinamide adenine dinucleotide phosphate availability through targeted genetic interventions [14]. Expression of formate dehydrogenases from Candida boidinii and Candida dubliniensis enabled enhanced nicotinamide adenine dinucleotide phosphate regeneration through sodium formate oxidation, increasing cofactor supply for biosynthetic processes [14]. Overexpression of transhydrogenase enzymes encoded by pntAB and sthA genes facilitated optimal balance between reduced nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate pools [14].

Metabolic ConditionNADPH RequirementNADPH/NADH RatioPrimary NADPH SourceRedox State Indicator
Oxidative Stress ResponseIncreased 2-foldDramatically increasedOxidative PPPReactive oxygen species management
Superoxide Stress (E. coli)Increased 2-fold via oxidative PPPDramatically increasedOxidative PPPCellular resistance mechanism
L-Valine ProductionHigh for biosynthesisEnhancedModified GAPDH (NADP+ dependent)Biosynthetic capacity
Cancer Cell MetabolismHigh for antioxidant defenseElevatedPPP and other pathwaysAntioxidant capacity
Normal Cell MetabolismBaselineMaintainedPPPHomeostatic balance

Cancer Cell Nicotinamide Adenine Dinucleotide Phosphate Homeostasis

Cancer cells exhibit distinct nicotinamide adenine dinucleotide phosphate homeostasis patterns compared to normal cells, reflecting their altered metabolic demands [10]. The metabolic reprogramming observed in malignant cells renders them highly dependent on nicotinamide adenine dinucleotide phosphate-generating pathways for antioxidant capacity while simultaneously making them more susceptible to oxidative stress [10]. This dependency creates potential therapeutic vulnerabilities that can be exploited through targeted modulation of nicotinamide adenine dinucleotide phosphate metabolism [10].

Compartmentalized Pyruvate Node Metabolism in Eukaryotic Systems

Pyruvate represents a central metabolic node in eukaryotic cells, with its fate determined by compartment-specific enzymatic machinery and transport systems [15]. The compartmentalized nature of pyruvate metabolism enables distinct metabolic functions across cellular organelles, each contributing to specialized aspects of cellular energetics and biosynthesis [16].

Mitochondrial Pyruvate Metabolism

The mitochondrial pyruvate carrier represents the primary mechanism for pyruvate import into the mitochondrial matrix, where it serves as substrate for both oxidative and anaplerotic pathways [16]. Pyruvate dehydrogenase complex catalyzes the irreversible conversion of pyruvate to acetyl-coenzyme A, generating reduced nicotinamide adenine dinucleotide and linking glycolysis to the tricarboxylic acid cycle [17]. Alternatively, pyruvate carboxylase catalyzes the anaplerotic formation of oxaloacetate from pyruvate, replenishing tricarboxylic acid cycle intermediates withdrawn for biosynthetic purposes [18].

Carbon-13 nuclear magnetic resonance isotopomer analysis using uniformly labeled glucose has demonstrated the quantitative significance of compartmentalized pyruvate metabolism in brain tissue [18]. In rabbit brain, the anaplerotic pathway through pyruvate carboxylase accounted for 34% of glutamine synthesis but only 16% of glutamate and gamma-aminobutyric acid synthesis, indicating differential metabolic compartmentalization [18]. These findings support the concept that glutamine and tricarboxylic acid cycle intermediates are supplied by astrocytes to neurons for neurotransmitter pool replenishment [18].

Studies using [3-13C]pyruvate in primary mouse hepatocytes revealed rapid metabolism through multiple pathways including lactate dehydrogenase, alanine aminotransferase, pyruvate carboxylase, pyruvate dehydrogenase, and subsequent tricarboxylic acid cycle transformations [19]. The metabolic fate of pyruvate could be tracked through isotopomer analysis of downstream products, including [3-13C]lactate, [3-13C]alanine, [3-13C]glutamate, [4-13C]glutamate, and various glutathione species [19].

Cytosolic Pyruvate Metabolism

Cytosolic pyruvate metabolism primarily involves reduction to lactate via lactate dehydrogenase and transamination to alanine through alanine aminotransferase [20]. These reactions serve critical functions in cellular energy metabolism and nitrogen disposal, particularly under anaerobic conditions or in rapidly proliferating cells [20]. The lactate dehydrogenase reaction regenerates nicotinamide adenine dinucleotide from reduced nicotinamide adenine dinucleotide, maintaining glycolytic flux when mitochondrial oxidative capacity is limited [20].

Carbon-13 nuclear magnetic resonance studies using [U-13C3]pyruvate in insulinoma cells revealed the existence of distinct cytosolic and mitochondrial pyruvate pools that do not randomly mix [21] [22]. One pool exchanges rapidly with tricarboxylic acid cycle intermediates through pyruvate cycling, while a second pool derived from glucose feeds acetyl-coenzyme A directly into the tricarboxylic acid cycle [21] [22]. The flux between mitochondrial intermediates and the cytosolic pyruvate pool varied proportionally with glucose responsiveness, indicating metabolic compartmentalization significance for cellular function [21] [22].

Organellar Pyruvate Metabolism

Endoplasmic reticulum metabolism involves limited direct pyruvate utilization but significantly impacts cellular redox balance through hexose-6-phosphate dehydrogenase activity [8]. This enzyme generates reduced nicotinamide adenine dinucleotide phosphate within the endoplasmic reticulum lumen, contributing substantially to overall cellular pentose phosphate pathway flux [8]. Gene silencing studies demonstrated that endoplasmic reticulum-localized pentose phosphate pathway activity equals cytosolic activity in terms of metabolite production and cellular proliferation support [8].

Peroxisomal metabolism primarily involves fatty acid oxidation and reactive oxygen species detoxification through catalase activity [15]. While direct pyruvate metabolism in peroxisomes is limited, these organelles contribute to overall cellular redox homeostasis and may indirectly influence pyruvate fate through compartmentalized nicotinamide adenine dinucleotide availability [15].

Cellular CompartmentPrimary Pyruvate FateKey EnzymesTransport MechanismMetabolic Significance13C Tracing Methodology
Mitochondrial MatrixAcetyl-CoA via PDHPyruvate dehydrogenase, Pyruvate carboxylaseMitochondrial pyruvate carrier (MPC)TCA cycle entry, Anaplerotic reactions[U-13C3]pyruvate, [3-13C]pyruvate
CytosolLactate productionLactate dehydrogenase, Alanine aminotransferaseDirect cytosolic availabilityFermentation, Rapid energy[1,2-13C2]pyruvate
Endoplasmic ReticulumLimited pyruvate metabolismH6PD (indirect pyruvate effects)ER-specific transportersRedox balance via PPPIndirect via glucose tracers
PeroxisomesFatty acid oxidation supportCatalase, Peroxisomal enzymesPeroxisomal transportersCellular detoxificationLimited direct studies

Metabolic Compartmentalization and Disease States

Disruption of compartmentalized pyruvate metabolism contributes to various pathological conditions [23]. Cardiomyocyte-restricted deletion of mitochondrial pyruvate carrier subunit 1 in mice resulted in age-dependent pathologic cardiac hypertrophy, transitioning to dilated cardiomyopathy and premature death [23]. The affected hearts accumulated lactate, pyruvate, and glycogen while displaying increased protein O-linked N-acetylglucosamine modification [23]. These metabolic alterations could be prevented by increasing availability of non-glucose substrates through ketogenic or high-fat diets, demonstrating the critical role of mitochondrial pyruvate utilization in cardiac function [23].

Methodological Advances in Compartmentalized Metabolism Studies

Recent developments in hyperpolarized carbon-13 magnetic resonance spectroscopy have enabled real-time monitoring of compartmentalized pyruvate metabolism in living systems [24]. The technique utilizes dissolution dynamic nuclear polarization to enhance carbon-13 signal sensitivity by several orders of magnitude, allowing detection of metabolic transformations within seconds of tracer administration [24]. This approach has revealed that [1,2-13C2]pyruvate maintains longer singlet lifetime than individual carbon-13 labeled compounds, potentially extending the observation window for metabolic flux measurements [24].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

90.02275366 g/mol

Monoisotopic Mass

90.02275366 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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